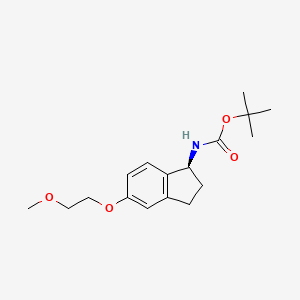
tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its unique structure, which includes a tert-butyl group, a methoxyethoxy group, and an indenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:
Formation of the Indenyl Moiety: The synthesis begins with the preparation of the indenyl moiety. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the dihydroindenyl compound.
Introduction of the Methoxyethoxy Group: The next step involves the introduction of the methoxyethoxy group. This can be done through an etherification reaction using a suitable alkylating agent.
Carbamate Formation: The final step is the formation of the carbamate. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indenyl moiety, converting it to a fully saturated hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various carbamate derivatives
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. Carbamates are known for their biological activity, and modifications to the structure of this compound could lead to the development of new drugs.
Industry
In industry, this compound can be used in the production of polymers and materials with specific properties. Its unique structure allows for the design of materials with tailored characteristics, such as improved thermal stability or mechanical strength.
作用機序
The mechanism of action of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl phenylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness
What sets tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of the methoxyethoxy group and the indenyl moiety provides distinct chemical properties and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-15-8-5-12-11-13(6-7-14(12)15)21-10-9-20-4/h6-7,11,15H,5,8-10H2,1-4H3,(H,18,19)/t15-/m0/s1 |
InChIキー |
WJSQKEPUVZHYHQ-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)OCCOC |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


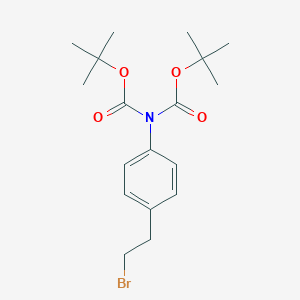
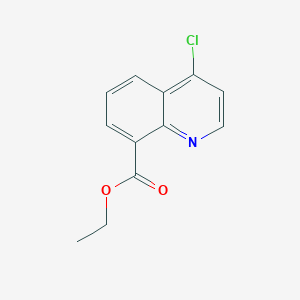
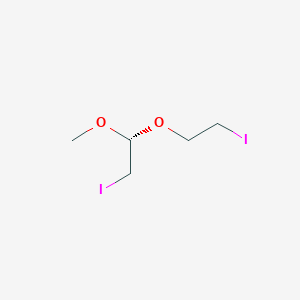
![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)

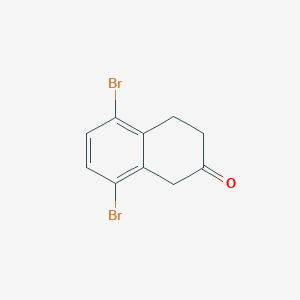
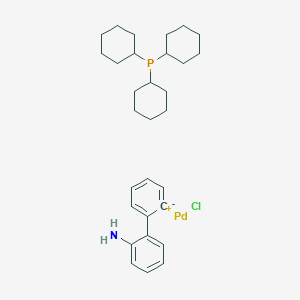
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
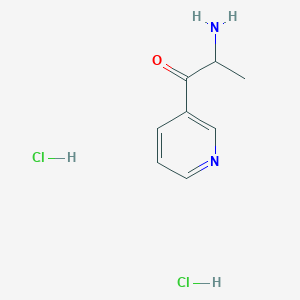
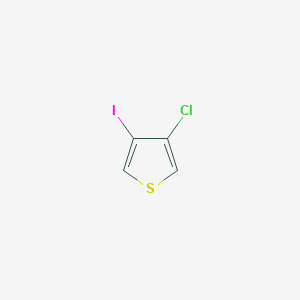
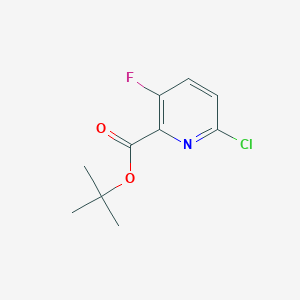
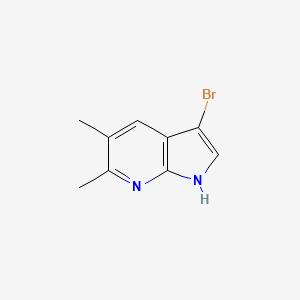

![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
